molecular formula C16H28N2O2 B10970374 1,4-Bis(4-methylpiperidin-1-yl)butane-1,4-dione

1,4-Bis(4-methylpiperidin-1-yl)butane-1,4-dione

Cat. No.: B10970374
M. Wt: 280.41 g/mol
InChI Key: OJXBESFNOGTKPZ-UHFFFAOYSA-N
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Description

1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE is an organic compound that features two piperidine rings substituted with methyl groups at the 4-position, connected by a butanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to increase reaction yields and reduce side products. This method transforms microwave energy into heat, leading to increased reaction rates and higher yields .

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE involves its interaction with biological targets through its piperidine rings. These rings can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE is unique due to its specific substitution pattern and the presence of two piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1,4-bis(4-methylpiperidin-1-yl)butane-1,4-dione

InChI

InChI=1S/C16H28N2O2/c1-13-5-9-17(10-6-13)15(19)3-4-16(20)18-11-7-14(2)8-12-18/h13-14H,3-12H2,1-2H3

InChI Key

OJXBESFNOGTKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCC(=O)N2CCC(CC2)C

Origin of Product

United States

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